3',4'-Dimethyl-2-morpholinomethyl benzophenone
Overview
Description
3’,4’-Dimethyl-2-morpholinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their applications in various fields, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis. The presence of the morpholinomethyl group and dimethyl substitutions on the benzene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a dimethyl-substituted benzene ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Morpholinomethylation: The resulting benzophenone is then subjected to a morpholinomethylation reaction. This involves the reaction of the benzophenone with formaldehyde and morpholine under acidic conditions to introduce the morpholinomethyl group.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the morpholinomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzhydrol derivatives.
Substitution: Formation of substituted benzophenones or morpholinomethyl derivatives.
Scientific Research Applications
3’,4’-Dimethyl-2-morpholinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of UV-absorbing agents and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-2-morpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The morpholinomethyl group can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure without the morpholinomethyl and dimethyl substitutions.
4-Methylbenzophenone: Contains a single methyl group on the benzene ring.
2-Morpholinomethyl benzophenone: Lacks the dimethyl substitutions.
Uniqueness
3’,4’-Dimethyl-2-morpholinomethyl benzophenone is unique due to the presence of both the morpholinomethyl group and the dimethyl substitutions. These structural features confer distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-7-8-17(13-16(15)2)20(22)19-6-4-3-5-18(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRLHNXTJSOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643544 | |
Record name | (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-56-6 | |
Record name | (3,4-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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